VPC-14449

説明

特性

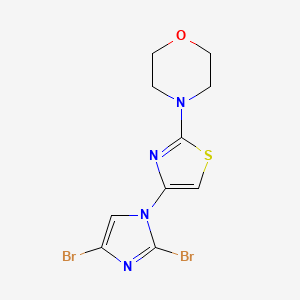

IUPAC Name |

4-[4-(2,4-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2N4OS/c11-7-5-16(9(12)13-7)8-6-18-10(14-8)15-1-3-17-4-2-15/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLNRGRZOLVWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)N3C=C(N=C3Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of VPC-14449: A Technical Guide to a Novel Androgen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-14449 is an investigational small molecule inhibitor of the androgen receptor (AR), a critical driver of prostate cancer progression. Unlike current anti-androgen therapies that target the ligand-binding domain (LBD) of the AR, VPC-14449 employs a novel mechanism of action by directly targeting the DNA-binding domain (DBD). This unique approach offers a promising strategy to overcome resistance mechanisms that emerge with conventional treatments, particularly those involving AR splice variants that lack the LBD. This technical guide provides an in-depth overview of the mechanism of action of VPC-14449, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Mechanism of Action: Inhibition of AR-DNA Binding

The primary mechanism of action of VPC-14449 is the inhibition of the androgen receptor's ability to bind to DNA. By targeting a surface-exposed pocket on the AR DNA-binding domain (DBD), specifically near the P-box recognition helix, VPC-14449 interferes with the interaction between the AR and androgen response elements (AREs) on target genes.[1][2] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of AR-regulated genes that drive prostate cancer cell growth and survival.[2][3]

Studies have identified that VPC-14449's interaction with the AR-DBD is selective, with key residues such as Y594 and Q592 playing a crucial role in its binding.[4] Importantly, VPC-14449 does not prevent the nuclear translocation of the AR, indicating its action occurs within the nucleus at the level of chromatin interaction.[1][3] This targeted inhibition of AR's transcriptional activity without affecting its cellular localization distinguishes its mechanism from LBD-targeted antagonists like enzalutamide.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of VPC-14449 from various preclinical studies.

Table 1: In Vitro Inhibition of Androgen Receptor Transcriptional Activity

| Cell Line | AR Status | Assay | IC50 (µM) | Reference |

| PC3 (transiently expressed full-length human AR) | AR-null | Luciferase Reporter Assay | 0.34 | [5] |

| LNCaP | Full-length AR (T877A mutation) | PSA Secretion Assay | Sub-micromolar | [3] |

| LNCaP | Full-length AR (T877A mutation) | eGFP Reporter Assay | 0.12 ± 0.01 | [6] |

| LNCaP | Full-length AR (T877A mutation) | PSA Assay | 0.17 | [6] |

| C4-2 | Full-length AR (T877A mutation) | Cell Viability Assay | Inhibition observed | [5] |

| MR49F | Full-length AR (F876L mutation) | Cell Viability Assay | Inhibition observed | [5] |

| 22Rv1 | Full-length AR and AR-V7 | Cell Viability Assay | Inhibition observed | [5] |

Table 2: In Vivo Efficacy of VPC-14449 in Xenograft Models

| Xenograft Model | Treatment | Dosage | Outcome | Reference |

| LNCaP | VPC-14449 | 100 mg/kg, i.p. twice daily for 4 weeks | Suppressed tumor volume and serum PSA, comparable to enzalutamide | [3][5] |

| MR49F | VPC-14449 | Not specified | Effectively suppresses tumor growth | [7] |

| C4-2 | VPC-14449 | Not specified | Effectively suppresses tumor growth | [7] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate the mechanism of action of VPC-14449 and a typical experimental workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Luciferase Reporter Assay for AR Transcriptional Activity

-

Cell Culture and Transfection: PC3 cells, which are AR-negative, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with a plasmid encoding the full-length human AR and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., ARR3-tk-luciferase). A Renilla luciferase plasmid is also co-transfected to normalize for transfection efficiency.[2]

-

Compound Treatment: 24 hours post-transfection, the medium is replaced with medium containing the synthetic androgen R1881 (0.1 nM) to stimulate AR activity, along with varying concentrations of VPC-14449 or vehicle control (DMSO).[2]

-

Luciferase Activity Measurement: After a 24-hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize the data. The results are expressed as a percentage of the activity observed in the vehicle-treated control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[2]

Chromatin Immunoprecipitation (ChIP) Assay

-

Cell Treatment and Crosslinking: Prostate cancer cells (e.g., LNCaP, 22Rv1) are treated with DHT to stimulate AR activity in the presence or absence of VPC-14449. Proteins are then cross-linked to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. The cross-linking reaction is quenched by the addition of glycine.[8][9]

-

Cell Lysis and Chromatin Shearing: Cells are harvested and lysed. The nuclei are isolated and subjected to sonication to shear the chromatin into fragments of 200-1000 base pairs in length.[10][11]

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the androgen receptor or a non-specific IgG as a negative control. Protein A/G beads are then added to precipitate the antibody-chromatin complexes.[10][12]

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound chromatin. The immunoprecipitated chromatin is then eluted from the beads.[10][12]

-

Reverse Crosslinking and DNA Purification: The protein-DNA crosslinks are reversed by heating the samples in the presence of NaCl. The DNA is then purified using a DNA purification kit.[9][11]

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for known androgen response elements in the promoter regions of AR target genes (e.g., PSA, TMPRSS2, FKBP5). The amount of immunoprecipitated DNA is quantified relative to the total input chromatin.[2]

In Vivo Xenograft Studies

-

Cell Implantation: LNCaP cells are suspended in a mixture of medium and Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[13][14][15]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. For castration-resistant models, mice are castrated. Treatment with VPC-14449 (e.g., 100 mg/kg, intraperitoneally, twice daily), enzalutamide, or vehicle control is initiated when tumors reach a specified volume or when serum PSA levels return to pre-castration levels.[3][7]

-

Monitoring and Endpoint: Tumor volume and mouse body weight are measured regularly. Serum PSA levels are monitored via blood collection. The study is terminated after a predetermined period (e.g., 4 weeks), and tumors are excised for further analysis.[3][7]

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical significance is determined using appropriate statistical tests.[3]

Conclusion

VPC-14449 represents a significant advancement in the development of androgen receptor-targeted therapies for prostate cancer. Its unique mechanism of action, centered on the inhibition of the AR DNA-binding domain, provides a rational approach to circumventing the resistance mechanisms that plague current LBD-targeted drugs. The preclinical data strongly support its potential as a potent and selective inhibitor of both full-length and splice variant AR activity. Further clinical investigation is warranted to fully elucidate the therapeutic promise of VPC-14449 in the treatment of advanced prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 11. Application Verification Testing for Chromatin Immunoprecipitation | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. epigenome-noe.net [epigenome-noe.net]

- 13. researchgate.net [researchgate.net]

- 14. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 15. Transcriptomic Analysis of LNCaP Tumor Xenograft to Elucidate the Components and Mechanisms Contributed by Tumor Environment as Targets for Dietary Prostate Cancer Prevention Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture and Mechanism of VPC-14449: A Novel Androgen Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VPC-14449 is a novel, potent, and selective small-molecule inhibitor of the androgen receptor (AR), a key driver in the progression of prostate cancer. Unlike conventional anti-androgen therapies that target the ligand-binding domain (LBD) of the AR, VPC-14449 uniquely targets the DNA-binding domain (DBD). This distinct mechanism of action allows it to overcome common resistance mechanisms, including those arising from AR splice variants that lack the LBD. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of VPC-14449, intended to inform researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

VPC-14449, with the chemical name 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine, is a heterocyclic compound with a molecular formula of C₁₀H₁₀Br₂N₄OS and a molecular weight of 394.09 g/mol .[1] Its structure is characterized by a central thiazole ring linked to a morpholine moiety and a dibromo-imidazole group.

| Property | Value | Reference |

| IUPAC Name | 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine | |

| Molecular Formula | C₁₀H₁₀Br₂N₄OS | [1] |

| Molecular Weight | 394.09 g/mol | [1] |

| CAS Number | 1621375-32-3 | [1] |

| SMILES | C1COCCN1C2=NC(=CS2)N3C=C(N=C3Br)Br | [1] |

| Solubility | Soluble in DMSO |

Mechanism of Action: Targeting the Androgen Receptor DNA-Binding Domain

The androgen receptor is a ligand-activated transcription factor crucial for the development and progression of prostate cancer.[2][3] Conventional therapies target the LBD of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). However, resistance often emerges through mechanisms such as AR mutations, overexpression, or the expression of AR splice variants (AR-Vs) that lack the LBD, rendering these therapies ineffective.[2]

VPC-14449 circumvents these resistance mechanisms by directly targeting a conserved, surface-exposed pocket on the DNA-binding domain (DBD) of the AR.[4][5] This interaction allosterically inhibits the binding of the AR to androgen response elements (AREs) on the DNA, thereby preventing the transcription of AR-target genes that drive tumor growth and proliferation.[5]

Below is a diagram illustrating the androgen receptor signaling pathway and the inhibitory action of VPC-14449.

Caption: Androgen Receptor signaling pathway and the inhibitory mechanism of VPC-14449.

Preclinical Efficacy

VPC-14449 has demonstrated significant preclinical activity in a range of prostate cancer models, including those resistant to conventional anti-androgens.

In Vitro Activity

VPC-14449 effectively inhibits the transcriptional activity of both full-length AR and AR splice variants. The table below summarizes its inhibitory concentrations (IC₅₀) in various prostate cancer cell lines.

| Cell Line | AR Status | IC₅₀ (µM) | Reference |

| LNCaP | Full-length AR (T877A mutation) | ~0.34 | [6] |

| C4-2 | Full-length AR (T877A mutation) | Not specified, but effective | [6] |

| 22Rv1 | Full-length AR and AR-V7 | Potent inhibition | |

| VCaP | AR amplification | Potent inhibition | |

| PC3 | AR-negative | No activity |

In Vivo Activity

In xenograft models of prostate cancer, VPC-14449 has been shown to suppress tumor growth and reduce the levels of prostate-specific antigen (PSA), a key biomarker of prostate cancer progression.

| Animal Model | Treatment | Outcome | Reference |

| LNCaP Xenografts | VPC-14449 (100 mg/kg, i.p., b.i.d.) | Significant tumor growth inhibition and reduction in serum PSA | |

| Castrate-Resistant LNCaP Xenografts | VPC-14449 | Inhibition of relapsed tumor growth and PSA production | [5] |

Experimental Methodologies

The following sections outline the generalized experimental protocols used to characterize the activity of VPC-14449.

Synthesis of VPC-14449

While a detailed, step-by-step synthesis protocol for VPC-14449 is not publicly available, its synthesis involves the coupling of a morpholino-thiazole intermediate with a dibromo-imidazole precursor. The general approach for synthesizing similar heterocyclic structures often involves multi-step reactions starting from commercially available reagents.

Cell-Based Assays

Luciferase Reporter Assays: To assess the transcriptional activity of the androgen receptor, prostate cancer cells are transiently transfected with a luciferase reporter plasmid containing androgen response elements.

-

Cell Culture: Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are cultured in appropriate media.

-

Transfection: Cells are co-transfected with an ARE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Treatment: Transfected cells are treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, along with varying concentrations of VPC-14449 or a vehicle control.

-

Lysis and Luminescence Measurement: After a 24-48 hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency. IC₅₀ values are calculated from dose-response curves.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are performed to determine if VPC-14449 inhibits the binding of the androgen receptor to the DNA of its target genes.

Caption: A generalized workflow for Chromatin Immunoprecipitation (ChIP).

-

Cross-linking: Prostate cancer cells treated with androgens and VPC-14449 are incubated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments using sonication.

-

Immunoprecipitation: An antibody specific to the androgen receptor is used to immunoprecipitate the AR-DNA complexes.

-

Washing and Elution: The immunoprecipitated complexes are washed to remove non-specifically bound proteins and then eluted.

-

Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers for the promoter regions of known AR target genes (e.g., PSA) to quantify the amount of AR bound.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity, stoichiometry, and thermodynamics of the interaction between VPC-14449 and the AR DNA-binding domain.

-

Sample Preparation: Purified recombinant AR-DBD protein is placed in the sample cell of the calorimeter, and VPC-14449 is loaded into the injection syringe. Both are in an identical buffer solution to minimize heat of dilution effects.

-

Titration: Small aliquots of VPC-14449 are injected into the AR-DBD solution.

-

Heat Measurement: The heat released or absorbed during the binding event is measured by the calorimeter.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion

VPC-14449 represents a promising new class of androgen receptor inhibitors with a distinct mechanism of action that has the potential to overcome resistance to current anti-androgen therapies. By targeting the DNA-binding domain of the AR, it effectively inhibits the transcriptional activity of both full-length AR and clinically relevant AR splice variants. The preclinical data strongly support its continued development as a potential therapeutic for castration-resistant prostate cancer. Further investigation into its clinical efficacy and safety profile is warranted.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 3. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

The Role of VPC-14449 in Castration-Resistant Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. While current therapies targeting the AR ligand-binding domain (LBD) are initially effective, resistance inevitably emerges through mechanisms such as AR mutations and the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD. VPC-14449 is a novel small molecule inhibitor that circumvents these resistance mechanisms by selectively targeting the DNA-binding domain (DBD) of the AR. This document provides an in-depth technical overview of VPC-14449, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.

Introduction

The androgen receptor, a ligand-activated transcription factor, is a critical driver of prostate cancer growth and progression.[1][2][3] Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced prostate cancer; however, the disease invariably progresses to a castration-resistant state.[2][3] In CRPC, AR signaling is reactivated despite low levels of circulating androgens.[2][3][4] This reactivation can occur through various mechanisms, including AR gene amplification, mutations in the LBD that allow activation by other steroids or even antagonists, and the expression of AR-Vs, most notably AR-V7, which lacks the LBD and is constitutively active.[2][5][6][7]

Current second-generation AR antagonists like enzalutamide target the LBD and are therefore ineffective against AR-Vs.[8][9] This has spurred the development of novel therapeutic strategies that target other domains of the AR.[1][9] VPC-14449 emerged from in silico screening efforts to identify small molecules that bind to a surface-exposed pocket on the AR-DBD.[5][10] By targeting the DBD, VPC-14449 offers a promising approach to inhibit both full-length AR and its splice variants, thereby overcoming the primary mechanisms of resistance to current anti-androgen therapies.[5][10]

Mechanism of Action

VPC-14449 acts as a potent and selective inhibitor of the androgen receptor by directly targeting its DNA-binding domain.[11] This mechanism is distinct from conventional anti-androgens that compete with ligands for binding to the LBD.[1]

The key aspects of VPC-14449's mechanism of action are:

-

Direct Binding to the AR-DBD: VPC-14449 is predicted to bind to a surface-exposed pocket near the P-box recognition helix of the AR-DBD.[5] This interaction has been supported by mutagenesis studies showing that specific point mutations in the AR-DBD reduce the inhibitory activity of the compound.[5]

-

Inhibition of AR-Chromatin Interaction: By binding to the DBD, VPC-14449 prevents the AR from effectively binding to androgen response elements (AREs) on the chromatin.[1][5][10] This has been demonstrated through chromatin immunoprecipitation (ChIP) assays.[5][8]

-

Suppression of AR Transcriptional Activity: By blocking the AR-chromatin interaction, VPC-14449 inhibits the transcription of AR target genes, including those responsible for prostate cancer cell growth and proliferation, such as PSA (prostate-specific antigen, encoded by the KLK3 gene), TMPRSS2, and FKBP5.[5][8]

-

Activity Against Full-Length AR and AR Splice Variants: A crucial feature of VPC-14449 is its ability to inhibit not only the full-length AR but also constitutively active AR splice variants like AR-V7, which lack the LBD.[5][8] This is a significant advantage over LBD-targeting drugs.

-

No Effect on AR Nuclear Translocation: Unlike enzalutamide, which can impede the nuclear translocation of the AR, VPC-14449 does not affect this process.[1][5][10] The AR can still move into the nucleus, but once there, it is unable to bind to the DNA.

Below is a diagram illustrating the signaling pathway and the point of intervention for VPC-14449.

References

- 1. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgen receptor targeting drugs in castration-resistant prostate cancer and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel mechanism to drive castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging mechanisms of resistance to androgen receptor inhibitors in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Unveiling the Efficacy of VPC-14449: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-14449 is a novel small molecule inhibitor targeting the DNA-binding domain (DBD) of the androgen receptor (AR), a critical driver in the progression of prostate cancer. This document provides an in-depth technical overview of the early-stage research evaluating the efficacy of VPC-14449, with a focus on its mechanism of action in castration-resistant prostate cancer (CRPC) models. It is intended to serve as a comprehensive resource, consolidating key preclinical data, experimental methodologies, and visual representations of the underlying biological pathways.

Core Efficacy Data

The preclinical efficacy of VPC-14449 has been evaluated in a range of in vitro and in vivo models of prostate cancer, demonstrating its potential to overcome resistance to current anti-androgen therapies.

In Vitro Efficacy: Inhibition of AR Transcriptional Activity and Cell Viability

VPC-14449 has shown potent inhibition of AR transcriptional activity and has consequently suppressed the growth of various prostate cancer cell lines, including those resistant to enzalutamide.

Table 1: IC50 Values of VPC-14449 in AR Transactivation Assays (Luciferase Reporter)

| Cell Line | AR Status | Resistance Mechanism | VPC-14449 IC50 (µM) | Reference |

| LNCaP | Full-length AR (T877A mutation) | Anti-androgen resistant | Sub-micromolar | [1] |

| C4-2 | Full-length AR (T877A mutation) | Androgen-insensitive | Sub-micromolar | [1] |

| MR49F | Full-length AR (F876L mutation) | Enzalutamide-resistant | Sub-micromolar | [1] |

| 22Rv1 | Full-length AR and AR-V7 | Expresses AR splice variants | Low micromolar | [1] |

| PC-3 (transfected with full-length human AR) | AR-negative (exogenous expression) | - | 0.34 | [2] |

Table 2: Effect of VPC-14449 on Cell Viability

| Cell Line | Treatment Condition | Effect | Reference |

| LNCaP, C4-2, MR49F, 22Rv1 | VPC-14449 (0.01-100 µM; 24h) | Suppressed growth in all tested cell lines | [2] |

| MR49F, 22Rv1 | VPC-14449 | Suppressed growth in enzalutamide-resistant cells | [1] |

| PC-3 | VPC-14449 | No effect on viability of AR-negative cells | [1] |

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

In preclinical animal models, VPC-14449 has demonstrated significant anti-tumor activity, reducing both tumor volume and the production of prostate-specific antigen (PSA), a key biomarker for prostate cancer.

Table 3: In Vivo Efficacy of VPC-14449 in LNCaP Xenograft Model

| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |

| Nude mice with LNCaP xenografts (castrated) | VPC-14449 | 100 mg/kg, i.p. twice daily | 4 weeks | Suppressed tumor volume and blocked serum PSA production with no decrease in body weight. Efficacy was comparable to enzalutamide. | [2] |

Mechanism of Action: Targeting the AR DNA-Binding Domain

VPC-14449 functions by directly binding to a surface-exposed pocket on the DNA-binding domain of the androgen receptor. This interaction interferes with the ability of both full-length AR and its splice variants to bind to androgen response elements (AREs) on chromatin.[3][4] Consequently, the transcription of AR-regulated genes, which are essential for prostate cancer cell survival and proliferation, is inhibited.[1]

A key feature of VPC-14449's mechanism is its ability to bypass common resistance mechanisms to current anti-androgen therapies that target the ligand-binding domain (LBD) of the AR.[1] Since VPC-14449 targets the DBD, its efficacy is maintained even in the presence of LBD mutations or in cells expressing AR splice variants that lack the LBD, such as AR-V7.[1]

Furthermore, studies have shown that VPC-14449 can be co-administered with enzalutamide, resulting in an additive inhibitory effect on prostate cancer cells.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

AR Transactivation Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the androgen receptor in response to treatment with VPC-14449.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3)

-

AR expression vector (for AR-negative cells)

-

Luciferase reporter plasmid containing AREs (e.g., ARR3-tk-Luc)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

VPC-14449 and other test compounds

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. For AR-negative cells, co-transfect with an AR expression vector.

-

After 24-48 hours of transfection, treat the cells with varying concentrations of VPC-14449 or control compounds (e.g., enzalutamide, vehicle). For experiments with full-length AR, stimulate with a synthetic androgen (e.g., 0.1 nM R1881).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the IC50 values by fitting the dose-response data to a sigmoid curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of VPC-14449 on the metabolic activity of prostate cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Prostate cancer cell lines

-

96-well plates

-

Cell culture medium and supplements

-

VPC-14449 and other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of VPC-14449 or control compounds.

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to determine whether VPC-14449 affects the binding of the androgen receptor to specific DNA sequences in the genome.

Materials:

-

Prostate cancer cell lines

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibody specific to the androgen receptor (or a control IgG)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for specific ARE-containing gene promoters (e.g., PSA, TMPRSS2)

-

qPCR instrument and reagents

Procedure:

-

Treat cells with VPC-14449 and/or androgen as required.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitate the AR-DNA complexes by incubating the sheared chromatin with an AR-specific antibody overnight at 4°C. Use a non-specific IgG as a negative control.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the AR-DNA complexes from the beads and reverse the cross-links by heating.

-

Digest the proteins with proteinase K.

-

Purify the DNA using a DNA purification kit.

-

Quantify the amount of specific DNA sequences bound to AR using qPCR with primers targeting known AREs. Analyze the results relative to the input and IgG controls.

Conclusion

The early-stage research on VPC-14449 provides compelling evidence for its efficacy as a potent inhibitor of the androgen receptor signaling pathway. Its unique mechanism of targeting the AR-DBD allows it to overcome key resistance mechanisms that limit the effectiveness of current prostate cancer therapies. The data summarized and the protocols detailed herein offer a solid foundation for further investigation and development of VPC-14449 as a promising therapeutic agent for castration-resistant prostate cancer.

References

- 1. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Targeting of the Androgen Receptor's DNA-Binding Domain by VPC-14449

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-14449 is a novel small molecule inhibitor that demonstrates significant promise in the treatment of prostate cancer, including castration-resistant forms. Its mechanism of action, which involves the direct targeting of the androgen receptor's (AR) DNA-binding domain (DBD), offers a distinct advantage over traditional anti-androgens that target the ligand-binding domain (LBD). This guide provides a comprehensive technical overview of the selectivity of VPC-14449 for the androgen receptor. It consolidates quantitative data from preclinical studies, details the experimental protocols used to ascertain its selectivity, and visually represents the key pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting the AR LBD have been a cornerstone of treatment, the emergence of resistance, often through AR splice variants that lack the LBD, has necessitated the development of novel therapeutic strategies. VPC-14449 emerged from efforts to target other functional domains of the AR. It is a cell-permeable morpholinyl thiazole compound designed to selectively bind to a surface-exposed pocket on the AR-DBD.[1][2] This interaction inhibits the receptor's ability to bind to androgen response elements (AREs) on DNA, thereby downregulating the transcription of AR target genes.[3][4][5] A key aspect of VPC-14449's therapeutic potential is its high selectivity for the AR, minimizing off-target effects.

Quantitative Selectivity and Potency of VPC-14449

The potency and selectivity of VPC-14449 have been quantified through various in vitro assays. The following tables summarize the key findings from published studies.

Table 1: In Vitro Potency of VPC-14449 against Androgen Receptor

| Assay Type | Cell Line / System | Target | IC50 / K D | Reference |

| Luciferase Reporter Assay | PC3 | Full-length human AR | 0.34 μM (IC50) | [1][6][7] |

| Luciferase Reporter Assay | LNCaP | Endogenous AR | Sub-micromolar (IC50) | [7] |

| Isothermal Titration Calorimetry (ITC) | Recombinant rat AR-DBD | AR-DBD | ~64 μM (K D ) | [3] |

| PSA Secretion Assay | LNCaP | Endogenous AR | Sub-micromolar (IC50) | [7] |

IC50: Half-maximal inhibitory concentration. K D : Dissociation constant.

Table 2: Selectivity of VPC-14449 for the Androgen Receptor over other Nuclear Receptors

| Receptor | Assay Type | Result | Reference |

| Estrogen Receptor (ER) | Luciferase Reporter Assay | Inhibition only at concentrations >5 μM; several-fold less effective than against AR. | [7] |

| Glucocorticoid Receptor (GR) | Luciferase Reporter Assay | No significant inhibition at concentrations effective against AR. | [2][5][7] |

| Progesterone Receptor (PR) | Luciferase Reporter Assay | No significant inhibition at concentrations effective against AR. | [2][5][7] |

Table 3: Activity of VPC-14449 against AR Mutants and Splice Variants

| AR Form | Cell Line | Effect | Reference |

| AR-V7 (splice variant) | 22Rv1, PC3 | Inhibits transcriptional activity. | [3][7] |

| ARv567es (splice variant) | R1-D567 | Inhibits transcriptional activity and chromatin binding. | [3][8] |

| T877A (LBD mutation) | LNCaP, C4-2 | Inhibits cell viability and AR transactivation. | [3] |

| F876L (LBD mutation) | MR49F | Inhibits cell viability and AR transactivation. | [3] |

| Y594D, Q592D (DBD mutants) | PC3 | Inhibition observed at ≥25 μM. | [7] |

| Y594A, Q592A (DBD mutants) | PC3 | Inhibition requires much higher concentrations (3 - 6 mM). | [1] |

Mechanism of Action: Selective Inhibition of AR-DNA Interaction

VPC-14449's selectivity is rooted in its unique mechanism of action. Unlike enzalutamide, which prevents AR nuclear translocation, VPC-14449 does not affect the expression or nuclear localization of the AR.[3][5][7] Instead, it directly interferes with the interaction between the AR-DBD and chromatin.[3][4][5] This has been demonstrated through chromatin immunoprecipitation (ChIP) assays, which show a reduction in the association of both full-length AR and its splice variants with chromatin in the presence of VPC-14449.[3][8]

The following diagram illustrates the signaling pathway of the androgen receptor and the point of intervention for VPC-14449.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity of VPC-14449.

Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of the androgen receptor in the presence of an inhibitor.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing androgen response elements (AREs). When the AR is active, it binds to the AREs and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the AR's transcriptional activity.

Protocol Outline:

-

Cell Culture and Transfection: Prostate cancer cells (e.g., PC3, which are AR-negative) are cultured and then co-transfected with plasmids expressing the androgen receptor (wild-type, mutant, or splice variant) and the ARR3tk-Luc reporter plasmid.[3] For cells with endogenous AR (e.g., LNCaP), only the reporter plasmid is needed.[7]

-

Compound Treatment: Cells are treated with varying concentrations of VPC-14449 or a vehicle control (DMSO).

-

AR Stimulation: With the exception of constitutively active splice variants, the AR is stimulated with a synthetic androgen like R1881.[3]

-

Lysis and Luminescence Measurement: After a 24-hour incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. The IC50 value is calculated from the dose-response curve.[3]

References

- 1. Androgen Receptor DBD Inhibitor, VPC-14449 | 1621375-32-3 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

The Core of Resistance: An In-depth Technical Guide to VPC-14449 and its Impact on Androgen Receptor Splice Variants

For Immediate Distribution

VANCOUVER, British Columbia – In the evolving landscape of prostate cancer therapeutics, the emergence of resistance to standard androgen deprivation therapies presents a formidable challenge. A key driver of this resistance is the expression of constitutively active androgen receptor (AR) splice variants, most notably AR-V7, which lack the ligand-binding domain (LBD) targeted by current drugs like enzalutamide. This whitepaper provides a comprehensive technical overview of VPC-14449, a novel small molecule inhibitor designed to overcome these resistance mechanisms by targeting a different domain of the AR.

Introduction: The Challenge of AR-Driven Prostate Cancer

Androgen receptor signaling is a critical driver of prostate cancer progression. While therapies targeting the AR LBD are initially effective, the cancer inevitably progresses to a castration-resistant state (CRPC). A major mechanism of this resistance is the production of AR splice variants (AR-Vs) that lack the LBD, rendering them insensitive to conventional AR inhibitors.[1][2] These truncated yet constitutively active receptors translocate to the nucleus and drive the expression of genes essential for tumor growth and survival, necessitating the development of novel therapeutic strategies.[2]

VPC-14449 is a first-in-class small molecule that directly targets the DNA-binding domain (DBD) of the androgen receptor.[3][4] This unique mechanism of action allows it to inhibit the transcriptional activity of both full-length AR and its splice variants, offering a promising new approach to treating resistant prostate cancer.

Mechanism of Action of VPC-14449

VPC-14449 was identified through structure-based drug design to bind to a surface-exposed pocket on the AR DBD, near the P-box recognition helix.[5] This interaction allosterically hinders the ability of the AR, including AR-V7, to bind to androgen response elements (AREs) on the chromatin.[1][5] By preventing the receptor from engaging with DNA, VPC-14449 effectively silences the transcriptional program that drives prostate cancer cell proliferation and survival.[5] Importantly, this mechanism is independent of the LBD, making it effective against AR splice variants that confer resistance to second-generation antiandrogens.[5][6]

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen Receptor DBD Inhibitor, VPC-14449 | 1621375-32-3 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Preliminary In Vitro Profile of VPC-14449: A Novel Androgen Receptor DNA-Binding Domain Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-14449 is an investigational small molecule inhibitor that represents a novel approach to targeting the androgen receptor (AR), a key driver of prostate cancer. Unlike current therapies that target the ligand-binding domain (LBD) of the AR, VPC-14449 is designed to bind to a surface-exposed pocket on the DNA-binding domain (DBD).[1] This mechanism of action allows it to inhibit the transcriptional activity of both full-length AR and AR splice variants, such as AR-V7, which lack the LBD and are a common mechanism of resistance to current anti-androgen therapies.[1] This document provides a comprehensive overview of the preliminary in vitro studies of VPC-14449, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action

VPC-14449 was identified through an in silico screening approach and is characterized as a potent and selective inhibitor of the AR-DBD.[1][2] Its primary mechanism involves interfering with the binding of the AR to chromatin, thereby preventing the transcription of AR target genes.[1][3] Notably, VPC-14449 does not appear to affect the nuclear translocation of the androgen-induced AR.[1][3] This targeted disruption of the AR-DNA interface makes it a promising candidate for overcoming resistance to LBD-targeted therapies.

Data Presentation: Quantitative Analysis of VPC-14449 Activity

The inhibitory activity of VPC-14449 has been quantified across various prostate cancer cell lines and AR forms. The following table summarizes the key IC50 values obtained from in vitro assays.

| Assay Type | Target | Cell Line | IC50 (µM) | Reference |

| Luciferase Reporter Assay | Full-length human AR | PC3 | 0.34 | [2] |

| Luciferase Reporter Assay | Full-length human AR | - | 0.314 | [4] |

| Cell Viability Assay | - | LNCaP | 0.15 - 0.75 | [5] |

| Cell Viability Assay | - | 22Rv1 | ~10 | [5] |

| eGFP Assay | - | - | 0.12 ± 0.01 | [4] |

| PSA Assay | - | - | 0.17 | [4] |

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro experiments used to characterize VPC-14449.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay is used to quantify the ability of VPC-14449 to inhibit AR-mediated gene transcription.

Methodology:

-

Cell Seeding: Prostate cancer cells (e.g., PC3, LNCaP) are seeded in multi-well plates.

-

Transfection: Cells are co-transfected with a luciferase reporter plasmid containing androgen response elements (AREs) (e.g., ARR3tk-Luc) and a vector expressing the desired AR form (full-length or splice variant). A Renilla luciferase plasmid is often co-transfected for normalization.[2]

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of VPC-14449 or vehicle control (DMSO).

-

Stimulation: For full-length AR, cells are stimulated with a synthetic androgen (e.g., R1881) to activate the receptor. This step is omitted for constitutively active AR splice variants.[2]

-

Lysis and Luminescence Measurement: After a 24-hour incubation, cells are lysed.[2] The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate. Renilla luciferase activity is also measured for normalization.

-

Data Analysis: The relative luciferase units are calculated and plotted against the compound concentration to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of VPC-14449 on the proliferation and viability of prostate cancer cell lines.

Methodology:

-

Cell Seeding: Prostate cancer cells (e.g., LNCaP, C4-2, MR49F, 22Rv1) are seeded in 96-well plates.[2]

-

Compound Treatment: Cells are treated with a range of concentrations of VPC-14449 for a specified duration (e.g., 24 hours).[2]

-

Reagent Addition: A viability reagent (e.g., MTS, MTT, or resazurin) is added to each well.

-

Incubation: The plates are incubated to allow for the metabolic conversion of the reagent by viable cells into a colored or fluorescent product.

-

Absorbance/Fluorescence Measurement: The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability relative to the vehicle-treated control is calculated, and the data is used to determine the IC50 value.

Western Blotting for Protein Expression

Western blotting is employed to determine if VPC-14449 affects the protein levels of AR or downstream targets.

Methodology:

-

Cell Lysis: Cells treated with VPC-14449 are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., AR, PARP).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is utilized to directly assess the effect of VPC-14449 on the binding of AR to specific DNA regions.

Methodology:

-

Cross-linking: Proteins are cross-linked to DNA in intact cells using formaldehyde.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the AR, which pulls down the AR-DNA complexes.

-

Washing and Elution: The antibody-protein-DNA complexes are washed to remove non-specific binding, and the complexes are then eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

DNA Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers for known AR target gene regulatory regions to quantify the amount of AR-bound DNA.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: VPC-14449 inhibits AR signaling by blocking DNA binding.

Caption: Workflow for the Luciferase Reporter Assay.

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) Assay.

Conclusion

The preliminary in vitro data for VPC-14449 demonstrate its potential as a novel therapeutic agent for prostate cancer. Its unique mechanism of targeting the AR-DBD allows it to overcome resistance mechanisms that limit the efficacy of current LBD-targeted therapies. The compound effectively inhibits the transcriptional activity of both full-length AR and clinically relevant splice variants, leading to reduced cell viability in various prostate cancer cell lines. Further investigation, including in vivo studies, is warranted to fully elucidate the therapeutic potential of VPC-14449.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

The Impact of VPC-14449 on Androgen Receptor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) is a critical driver of prostate cancer initiation and progression. While therapies targeting the AR ligand-binding domain (LBD) have shown clinical benefit, the emergence of resistance, often through mechanisms involving AR splice variants that lack the LBD, presents a significant clinical challenge. VPC-14449 is a novel small molecule inhibitor that directly targets the DNA-binding domain (DBD) of the AR. This technical guide provides an in-depth analysis of the mechanism of action of VPC-14449, its impact on AR signaling pathways, and a summary of its preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Androgen receptor (AR) signaling is a key pathway in the development and progression of prostate cancer.[1] Therapies that target the AR, primarily by interfering with androgen binding to its ligand-binding domain (LBD), are a cornerstone of treatment for advanced prostate cancer. However, the efficacy of these treatments is often limited by the development of resistance. A major mechanism of resistance is the expression of constitutively active AR splice variants that lack the LBD, rendering LBD-targeted therapies ineffective.[2]

VPC-14449 is a first-in-class small molecule that selectively binds to the DNA-binding domain (DBD) of the AR.[3] This novel mechanism of action allows VPC-14449 to inhibit the activity of both full-length AR and its splice variants, offering a promising strategy to overcome resistance to current anti-androgen therapies.[2][4] This guide will delve into the preclinical data supporting the unique mechanism and therapeutic potential of VPC-14449.

Mechanism of Action of VPC-14449

VPC-14449 functions as a potent and selective inhibitor of the AR by directly targeting a pocket on the surface of its DNA-binding domain (DBD).[3] This interaction allosterically prevents the AR from binding to androgen response elements (AREs) on the DNA, a critical step for the transcription of AR target genes.[2] Unlike conventional anti-androgens that compete with ligands for the LBD, VPC-14449's mechanism is independent of ligand binding and is therefore effective against LBD-lacking AR splice variants.[4]

Signaling Pathway Diagram

Caption: Canonical AR signaling and the inhibitory point of VPC-14449.

Quantitative Data Summary

The preclinical efficacy of VPC-14449 has been evaluated in a variety of in vitro and in vivo models of prostate cancer. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of AR Transcriptional Activity

| Cell Line | AR Status | IC50 (µM) | Reference |

| LNCaP | Full-length AR (T877A mutant) | 0.34 | [3] |

| C4-2 | Full-length AR (T877A mutant) | Not Reported | [5] |

| MR49F | Full-length AR (F876L mutant) | Not Reported | [5] |

| 22Rv1 | Full-length AR and AR-V7 | Not Reported | [5] |

| PC-3 (transfected) | Wild-type AR | ~1 | [3] |

Table 2: In Vitro Inhibition of Cell Viability

| Cell Line | Treatment Concentration (µM) | Inhibition | Reference |

| LNCaP | 0.01 - 100 | Dose-dependent | [6] |

| C4-2 | 0.01 - 100 | Dose-dependent | [6] |

| MR49F | 0.01 - 100 | Dose-dependent | [6] |

| 22Rv1 | 0.01 - 100 | Dose-dependent | [6] |

Table 3: In Vivo Efficacy in LNCaP Xenograft Model

| Treatment Group | Dose | Tumor Volume Reduction | PSA Production | Reference |

| VPC-14449 | 100 mg/kg (i.p. twice daily) | Significant suppression | Abolished | [3] |

| Enzalutamide | 10 mg/kg (i.p. twice daily) | Significant suppression | Significantly reduced | [3] |

| Vehicle Control | - | - | - | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of VPC-14449.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay quantitatively measures the ability of VPC-14449 to inhibit AR-mediated gene transcription.

Experimental Workflow:

Caption: Workflow for assessing AR transcriptional activity.

Protocol:

-

Cell Culture and Transfection:

-

Plate prostate cancer cells (e.g., PC-3) in 96-well plates.

-

Co-transfect cells with an AR expression plasmid, a firefly luciferase reporter plasmid driven by an androgen-responsive element (ARE) promoter (e.g., ARR3-tk-luciferase), and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[4]

-

Incubate for 24-48 hours.

-

-

Compound Treatment:

-

Treat cells with varying concentrations of VPC-14449 or vehicle control (e.g., DMSO).

-

For agonist-induced activity, co-treat with a synthetic androgen like R1881 (e.g., 0.1 nM).[4]

-

Incubate for an additional 24 hours.

-

-

Cell Lysis and Luciferase Measurement:

-

Wash cells with PBS and lyse using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of AR transcriptional activity relative to the vehicle-treated control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of VPC-14449 on the viability and proliferation of prostate cancer cells.

Protocol:

-

Cell Seeding:

-

Seed prostate cancer cells (e.g., LNCaP, C4-2, MR49F, 22Rv1) in 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a range of concentrations of VPC-14449 or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This method is used to measure the effect of VPC-14449 on the mRNA levels of AR-regulated genes.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat prostate cancer cells with VPC-14449 or vehicle control for a defined period (e.g., 24 hours).

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Perform real-time PCR using the synthesized cDNA, gene-specific primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.[3]

-

Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Chromatin Immunoprecipitation (ChIP) Assay

This technique is employed to determine if VPC-14449 inhibits the binding of AR to the DNA of its target genes.

Experimental Workflow:

Caption: Workflow for assessing AR-DNA binding.

Protocol:

-

Cell Treatment and Cross-linking:

-

Treat prostate cancer cells with VPC-14449 or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the AR overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-AR-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the AR-DNA complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a DNA purification kit.

-

Quantify the amount of precipitated DNA corresponding to specific AREs of target genes (e.g., PSA enhancer) using qPCR.

-

Results are typically expressed as a percentage of the input DNA.

-

Conclusion

VPC-14449 represents a significant advancement in the development of AR-targeted therapies for prostate cancer. Its unique mechanism of action, directly targeting the AR DBD, allows it to overcome key resistance mechanisms that limit the efficacy of current LBD-targeted drugs. The preclinical data robustly demonstrate its ability to inhibit the transcriptional activity of both full-length AR and its splice variants, leading to decreased cancer cell viability and tumor growth. The detailed protocols provided in this guide are intended to support further investigation into VPC-14449 and the development of next-generation AR inhibitors.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Unveiling the Mechanism of VPC-14449: An Experimental Protocol for LNCaP Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for studying the effects of VPC-14449, a potent and selective inhibitor of the Androgen Receptor (AR) DNA-binding domain (DBD), on the LNCaP human prostate cancer cell line. VPC-14449 offers a novel therapeutic strategy by directly targeting the AR's ability to bind to DNA, thereby inhibiting its transcriptional activity and downstream signaling pathways crucial for prostate cancer cell growth and survival.[1] This protocol outlines the necessary procedures for cell culture, and key assays to characterize the biological activity of VPC-14449 in LNCaP cells, a widely used androgen-sensitive prostate cancer cell line.

Mechanism of Action

VPC-14449 functions by binding to a surface-exposed pocket on the AR-DBD, preventing the receptor from engaging with androgen response elements (AREs) on the chromatin.[2][3] This direct inhibition of DNA binding effectively down-regulates the expression of AR target genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene), and suppresses the proliferation of prostate cancer cells.[2] Notably, VPC-14449 has demonstrated efficacy in models of castration-resistant prostate cancer (CRPC), including those with AR mutations that confer resistance to conventional anti-androgen therapies.[2]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of VPC-14449 on LNCaP cells.

| Assay | Cell Line | Metric | Value | Reference |

| AR-Transcriptional Activity | LNCaP | IC50 | Sub-µM | [2] |

| Cell Viability | LNCaP | Inhibition | Dose-dependent | [2] |

| PSA Expression | LNCaP | Down-regulation | Significant | [2] |

| AR Chromatin Binding | LNCaP | Inhibition | > 1 µM | [2] |

| Experiment | VPC-14449 Concentration | Effect on LNCaP Cells | Reference |

| Luciferase Reporter Assay | 0.01-100 µM (24h) | Inhibition of AR-transcriptional activity | [1] |

| Cell Viability Assay | 0.01-100 µM (72h) | Suppression of cell growth | [2] |

| Western Blot | 5 µM (24h) | Suppression of R1881-dependent PSA expression | [2] |

| Chromatin Immunoprecipitation | > 1 µM (24h) | Inhibition of androgen-induced AR chromatin binding | [2] |

Experimental Protocols

LNCaP Cell Culture

Materials:

-

LNCaP cells (ATCC® CRL-1740™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Charcoal-stripped FBS (for androgen-deprivation studies)

Protocol:

-

Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. c. Neutralize the trypsin with 5-10 mL of complete growth medium. d. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.

-

For experiments involving androgen stimulation, culture cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment to deplete endogenous androgens.

Cell Viability Assay (MTT Assay)

Materials:

-

LNCaP cells

-

96-well cell culture plates

-

VPC-14449 stock solution (in DMSO)

-

Synthetic androgen R1881 (for stimulation)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to attach overnight.

-

If applicable, replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS and incubate for 48 hours.

-

Treat the cells with a serial dilution of VPC-14449 (e.g., 0.01 to 100 µM) in the presence or absence of 0.1 nM R1881. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Luciferase Reporter Assay for AR Transcriptional Activity

Materials:

-

LNCaP cells

-

24-well cell culture plates

-

Androgen Response Element (ARE)-driven luciferase reporter plasmid (e.g., ARR3-tk-Luc)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

VPC-14449 stock solution

-

R1881

-

Dual-Luciferase Reporter Assay System

Protocol:

-

Seed LNCaP cells in a 24-well plate.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24-48 hours, replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS.

-

Treat the cells with various concentrations of VPC-14449 in the presence of 0.1 nM R1881 for 24 hours.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

Western Blot for AR and PSA Expression

Materials:

-

LNCaP cells

-

6-well cell culture plates

-

VPC-14449 stock solution

-

R1881

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-AR, anti-PSA, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed LNCaP cells in 6-well plates.

-

After reaching desired confluency, treat the cells with VPC-14449 (e.g., 5 µM) in the presence of 1 nM R1881 for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP)

Materials:

-

LNCaP cells

-

150 mm cell culture dishes

-

VPC-14449 stock solution

-

R1881

-

Formaldehyde (for cross-linking)

-

Glycine

-

ChIP lysis buffer

-

Sonication equipment

-

Anti-AR antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for AREs of target genes (e.g., KLK3, FKBP5)

Protocol:

-

Seed LNCaP cells in 150 mm dishes.

-

Treat the cells with VPC-14449 (e.g., 1-10 µM) in the presence of 1 nM R1881 for 24 hours.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest the cells, lyse them, and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Incubate the sheared chromatin with an anti-AR antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

-

Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Analyze the enrichment of specific AREs by qPCR using primers for the promoter/enhancer regions of AR target genes.

Visualizations

Caption: Mechanism of VPC-14449 action in LNCaP cells.

Caption: General experimental workflow for VPC-14449 studies.

References

Application Notes and Protocols for VPC-14449 in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-14449 is a potent and selective small molecule inhibitor that targets the DNA-binding domain (DBD) of the androgen receptor (AR).[1][2][3] This novel mechanism of action allows VPC-14449 to inhibit the transcriptional activity of both full-length AR and its splice variants, which are often implicated in the development of resistance to conventional anti-androgen therapies in prostate cancer.[1][3][4] By interfering with the interaction between the AR and chromatin, VPC-14449 effectively down-regulates the expression of AR target genes, leading to a suppression of tumor growth.[1][5] Notably, its efficacy has been demonstrated in various castration-resistant prostate cancer (CRPC) cell lines, making it a valuable tool for prostate cancer research and drug development.[1] The specificity of VPC-14449 for the AR signaling pathway is highlighted by the observation that it does not affect the viability of AR-negative cell lines.[1]

These application notes provide a detailed protocol for utilizing VPC-14449 in cell viability assays to assess its cytotoxic and cytostatic effects on cancer cell lines, particularly those relevant to prostate cancer.

Principle of Action

VPC-14449 functions by binding to a surface-exposed pocket on the DBD of the AR.[3] This binding event physically obstructs the receptor's ability to engage with androgen response elements (AREs) on the DNA. Consequently, the transcription of AR-regulated genes, which are crucial for the growth and survival of prostate cancer cells, is inhibited. This disruption of AR signaling ultimately leads to a reduction in cell viability.

Signaling Pathway Diagram

References

- 1. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VPC-14449 In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of VPC-14449 in preclinical in vivo mouse models of prostate cancer.

Introduction

VPC-14449 is a potent and selective small molecule inhibitor of the androgen receptor (AR).[1] Unlike conventional anti-androgens that target the ligand-binding domain (LBD), VPC-14449 uniquely targets the DNA-binding domain (DBD) of the AR.[1][2] This mechanism of action allows it to inhibit the transcriptional activity of both full-length AR and constitutively active AR splice variants, such as AR-V7, which are often implicated in the development of castration-resistant prostate cancer (CRPC).[2][3] Preclinical studies have demonstrated the efficacy of VPC-14449 in reducing tumor growth and prostate-specific antigen (PSA) levels in various prostate cancer models.[4][5]

Mechanism of Action: Targeting the AR DNA-Binding Domain

VPC-14449 functions by interfering with the interaction between the AR and chromatin.[1][2][4] By binding to a surface-exposed pocket on the DBD, it prevents the receptor from effectively binding to androgen response elements (AREs) on target genes.[2] This leads to the downregulation of AR-regulated genes, such as KLK3 (PSA), and subsequent inhibition of tumor cell proliferation.[6] Notably, VPC-14449 does not hinder the nuclear translocation of the AR.[2]

Caption: Signaling pathway of VPC-14449 action.

Recommended In Vivo Dosage and Administration

Based on preclinical xenograft studies, the recommended dosage of VPC-14449 is 100 mg/kg , administered intraperitoneally (i.p.) twice daily .[1][5] This regimen has been shown to be effective in suppressing tumor growth and PSA production in various mouse models without significant toxicity.[5]

Table 1: Summary of In Vivo Efficacy Studies of VPC-14449

| Xenograft Model | Dosage and Administration | Treatment Duration | Key Outcomes | Reference |